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Compound of Interest

Compound Name: Orellanine

Cat. No.: B1677459

Disclaimer: Orellanine is a highly toxic compound and should only be handled by trained
professionals in a controlled laboratory setting with appropriate personal protective equipment.
The following information is for research and informational purposes only.

Orellanine, a bipyridine N-oxide mycotoxin found in certain species of Cortinarius mushrooms,
is a potent nephrotoxin.[1] Its unique structure and biological activity have made it a subject of
interest for total synthesis and the development of derivatives, particularly for its potential
applications in areas like cancer research.[2][3]

Overview of Orellanine Synthesis

The total synthesis of orellanine has been accomplished through various routes since its first
reported synthesis by Dehmlow and Schulz in 1985.[1][2][3] A common strategy involves the
synthesis of a protected 3,3',4,4'-tetrahydroxy-2,2'-bipyridyl core, followed by demethylation
and N-oxidation.[2][3][4]

A key step in many syntheses is the homo-coupling of halopyridine precursors, often mediated
by nickel-phosphine complexes, to form the bipyridine backbone.[4] Subsequent modifications,
including demethylation and oxidation of the pyridine nitrogens, lead to the final orellanine
structure.[4]

Key Synthetic Strategies and Derivatives
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Several synthetic approaches have been developed, with variations in starting materials,

protecting groups, and the order of reaction steps. These differences can significantly impact

the overall yield and the types of derivatives that can be produced.

Table 1: Comparison of Selected Orellanine Synthesis Strategies

Method

Starting
Material

Key Steps

Overall Yield Reference

Dehmlow and
Schulz (1985)

3-aminopyridine

Ten-step

synthesis

<0.5% [1[2113]

Tiecco et al.
(1986)

3-
hydroxypyridine

Nine-step
synthesis
including Ni-
phosphine
mediated homo-
coupling,
demethylation,

and N-oxidation

3.9% (11121131

Trécourt et al.
(1993)

4-
methoxypyridine

Metalation
technique to
improve yield of
orelline (the
deoxygenated

precursor)

15% (for orelline)  [2][3]

The synthesis of derivatives often involves modifying the substituents on the pyridine rings. For

instance, the use of a trimethylsilylethoxymethyl (SEM) protecting group has allowed for the

differential introduction of substituents at the 4- and 4'-positions, enabling the creation of

asymmetrical orelline derivatives.[2][3]

Experimental Protocols

The following are generalized protocols based on published synthetic routes. Researchers

should consult the primary literature for detailed experimental conditions and characterization

data.
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Protocol 1: Nickel-Phosphine Mediated Homo-coupling of a Halopyridine Precursor (General
Procedure based on Tiecco et al.)

e Preparation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, combine the
appropriate 2-halo-3,4-dimethoxypyridine derivative with a suitable nickel-phosphine catalyst
(e.g., generated in situ from NiClz2(PPhs)2 and a reducing agent like zinc powder) in an
anhydrous aprotic solvent such as DMF.

o Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and
monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

o Work-up and Purification: After completion, cool the reaction mixture and quench with an
appropriate aqueous solution (e.g., ammonium hydroxide). Extract the product with an
organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried
over an anhydrous salt (e.g., Na2S0a), filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to yield the 3,3',4,4'-
tetramethoxy-2,2'-bipyridyl.

Protocol 2: Demethylation to Form Orelline (General Procedure)

o Reaction: Dissolve the 3,3',4,4'-tetramethoxy-2,2'-bipyridyl in a strong acid, typically
hydrobromic acid.[4]

o Heating: Heat the mixture at reflux for several hours. Monitor the reaction for the
disappearance of the starting material.

« |solation: After cooling, the product, 3,3',4,4'-tetrahydroxy-2,2"-bipyridyl (orelline), may
precipitate. The solid can be collected by filtration, washed, and dried.

Protocol 3: N-Oxidation to Form Orellanine (General Procedure)
o Oxidation: Dissolve the synthesized orelline in a suitable solvent (e.g., acetic acid).
* Reagent Addition: Add an oxidizing agent, such as hydrogen peroxide, to the solution.[4]

e Reaction and Isolation: Stir the reaction at room temperature or with gentle heating. The
product, 3,3',4,4'-tetrahydroxy-2,2'-bipyridyl-N,N'-dioxide (orellanine), can be isolated by
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crystallization or other purification techniques.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for orellanine.
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Caption: Generalized workflow for the total synthesis of orellanine.
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Mechanism of Toxicity and Research Applications

The toxicity of orellanine is attributed to its ability to inhibit the synthesis of essential
biomolecules like proteins, RNA, and DNA.[1] It is also known to interfere with various enzymes
and the production of ATP.[1] Structurally, it resembles the herbicides diquat and paraquat,
suggesting a mechanism involving the generation of reactive oxygen species through redox

cycling.[2]

Despite its toxicity, the high specificity of orellanine for proximal tubular cells in the kidneys has
led to investigations into its potential as a targeted therapy for metastatic renal cancer, which
originates from these cells.[2][3][5] This has spurred further research into the synthesis of
orellanine derivatives with potentially improved therapeutic indices.

The following diagram illustrates a proposed mechanism of orellanine-induced toxicity.
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Caption: Proposed mechanism of orellanine-induced cellular toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://en.wikipedia.org/wiki/Orellanine
https://pubs.acs.org/doi/10.1021/acs.jnatprod.2c01068
https://pmc.ncbi.nlm.nih.gov/articles/PMC10294258/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10294258/
https://www.researchgate.net/publication/229509691_New_Reactions_of_Pyridines_and_Total_Synthesis_of_the_Fungal_Toxin_Orellanine
https://pmc.ncbi.nlm.nih.gov/articles/PMC6116018/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6116018/
https://www.benchchem.com/product/b1677459#synthesis-of-orellanine-and-its-derivatives
https://www.benchchem.com/product/b1677459#synthesis-of-orellanine-and-its-derivatives
https://www.benchchem.com/product/b1677459#synthesis-of-orellanine-and-its-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677459?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

